![molecular formula C16H17BrClN B13552302 rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenylcyclopropyl group, making it a subject of interest in various fields of study.
Métodos De Preparación
The synthesis of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the methanamine hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity and consistency .
Análisis De Reacciones Químicas
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans can be compared with other similar compounds, such as:
Rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride: This compound has a different stereochemistry, which can lead to variations in its chemical and biological properties.
Rac-(2-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride: The substitution of bromine with chlorine can result in different reactivity and applications.
Propiedades
Fórmula molecular |
C16H17BrClN |
|---|---|
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
(2-bromophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14+,16?;/m0./s1 |
Clave InChI |
YFMUVILSDQSXHG-CGOFBKIQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
SMILES canónico |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


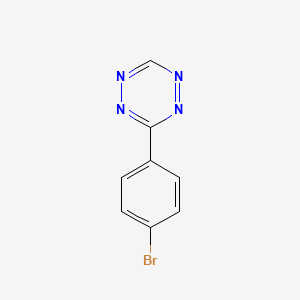
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
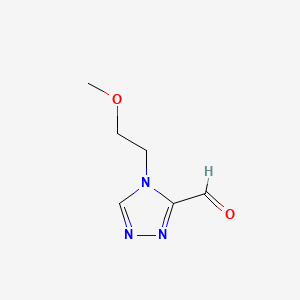
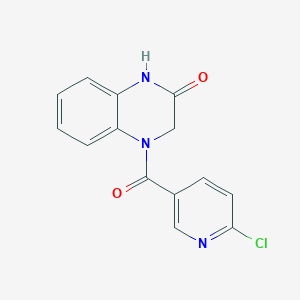
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
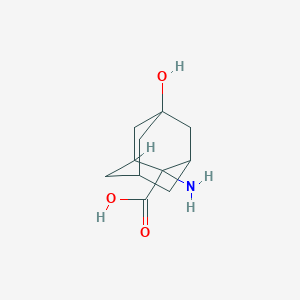
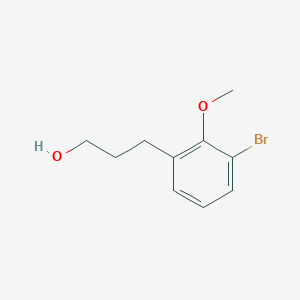
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
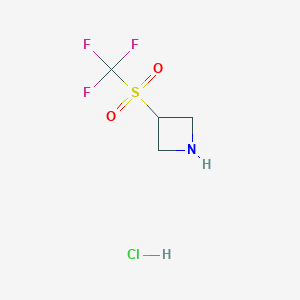
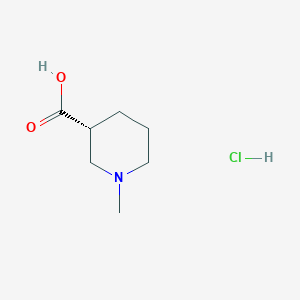
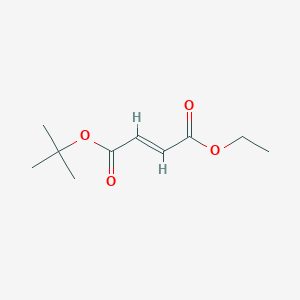

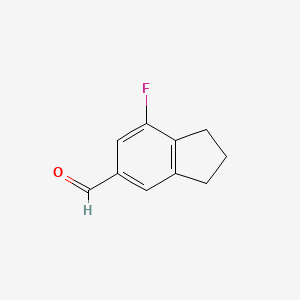
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
